Exenatide Acetate Exenatide Acetate Exenatide is a synthetic peptide drug with structural and functional similarity to human incretin hormone glucagon-like peptide-1 (GLP-1). Exenatide binds to and stimulates the human pancreatic GLP-1 receptor; this receptor mediates its insulinotropic actions. Exenatide shares most of the glucoregulatory actions of GLP-1, but unlike GLP-1, is resistant to in vivo proteolytic degradation by dipeptidyl peptidase-IV and has a significantly longer elimination half-life. In several large, randomised, multicentre, phase III trials in patients with type 2 diabetes who had inadequate glycaemic control despite therapy with metformin and/or a sulfonylurea, the addition of subcutaneous exenatide 5-10[micro]g twice daily resulted in significantly improved glycaemic control and reduced bodyweight. Exenatide exhibited similar efficacy to insulin glargine in significantly improving the treatment satisfaction and HR-QOL in patients with type 2 diabetes who were receiving metformin plus a sulfonylurea in a 26-week phase III trial. Importantly, exenatide was cost effective compared with pioglitazone, glibenclamide, insulin glargine (all in combination with metformin and/or a sulfonylurea) and metformin alone, in two pharmacoeconomic analyses from the US and the UK.
Brand Name: Vulcanchem
CAS No.: 141732-76-5
VCID: VC0124367
InChI: InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1
SMILES: CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N.CC(=O)O
Molecular Formula: C₁₈₄H₂₈₂N₅₀O₆₀S•C₂H₄O₂
Molecular Weight: 4247 g/mol

Exenatide Acetate

CAS No.: 141732-76-5

Reference Standards

VCID: VC0124367

Molecular Formula: C₁₈₄H₂₈₂N₅₀O₆₀S•C₂H₄O₂

Molecular Weight: 4247 g/mol

Exenatide Acetate - 141732-76-5

CAS No. 141732-76-5
Product Name Exenatide Acetate
Molecular Formula C₁₈₄H₂₈₂N₅₀O₆₀S•C₂H₄O₂
Molecular Weight 4247 g/mol
IUPAC Name acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1
Standard InChIKey YEAXWAGAAYUUBX-JVTOQCAZSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CN=CN9)N.CC(=O)O
SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N.CC(=O)O
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N.CC(=O)O
Description Exenatide is a synthetic peptide drug with structural and functional similarity to human incretin hormone glucagon-like peptide-1 (GLP-1). Exenatide binds to and stimulates the human pancreatic GLP-1 receptor; this receptor mediates its insulinotropic actions. Exenatide shares most of the glucoregulatory actions of GLP-1, but unlike GLP-1, is resistant to in vivo proteolytic degradation by dipeptidyl peptidase-IV and has a significantly longer elimination half-life. In several large, randomised, multicentre, phase III trials in patients with type 2 diabetes who had inadequate glycaemic control despite therapy with metformin and/or a sulfonylurea, the addition of subcutaneous exenatide 5-10[micro]g twice daily resulted in significantly improved glycaemic control and reduced bodyweight. Exenatide exhibited similar efficacy to insulin glargine in significantly improving the treatment satisfaction and HR-QOL in patients with type 2 diabetes who were receiving metformin plus a sulfonylurea in a 26-week phase III trial. Importantly, exenatide was cost effective compared with pioglitazone, glibenclamide, insulin glargine (all in combination with metformin and/or a sulfonylurea) and metformin alone, in two pharmacoeconomic analyses from the US and the UK.
Related CAS 141758-74-9
Sequence HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS
Synonyms Exendin-4;
Reference 1: Sencar ME, Sakiz D, Calapkulu M, Hepsen S, Kizilgul M, Ozturk IU, Ucan B,
Bayram M, Cagir BB, Akin S, Ozbek M, Cakal E. The Effect of Exenatide on
Thyroid-Stimulating Hormone and Thyroid Volume. Eur Thyroid J. 2019
Dec;8(6):307-311. doi: 10.1159/000501895. Epub 2019 Aug 15. PubMed PMID:
31934556; PubMed Central PMCID: PMC6944867.


2: Idzerda NMA, Clegg LE, Hernandez AF, Bakris G, Penland RC, Boulton DW, Bethel
MA, Holman RR, Heerspink HJL. Prediction and validation of exenatide risk marker
effects on progression of renal disease: Insights from EXSCEL. Diabetes Obes
Metab. 2020 Jan 7. doi: 10.1111/dom.13958. [Epub ahead of print] PubMed PMID:
31912603.


3: Xu F, Cao H, Chen Z, Gu H, Guo W, Lin B, Weng J. Short-term GLP-1 receptor
agonist exenatide ameliorates intramyocellular lipid deposition without weight
loss in ob/ob mice. Int J Obes (Lond). 2020 Jan 7. doi:
10.1038/s41366-019-0513-y. [Epub ahead of print] PubMed PMID: 31911662.


4: Jones KL, Huynh LQ, Hatzinikolas S, Rigda RS, Phillips LK, Pham HT, Marathe
CS, Wu T, Malbert CH, Stevens JE, Lange K, Rayner CK, Horowitz M. Exenatide once
weekly slows gastric emptying of solids and liquids in healthy, overweight,
subjects under steady-state concentrations. Diabetes Obes Metab. 2020 Jan 5. doi:
10.1111/dom.13956. [Epub ahead of print] PubMed PMID: 31903712.


5: Igoillo-Esteve M, Oliveira AF, Cosentino C, Fantuzzi F, Demarez C, Toivonen S,
Hu A, Chintawar S, Lopes M, Pachera N, Cai Y, Abdulkarim B, Rai M, Marselli L,
Marchetti P, Tariq M, Jonas JC, Boscolo M, Pandolfo M, Eizirik DL, Cnop M.
Exenatide induces frataxin expression and improves mitochondrial function in
Friedreich ataxia. JCI Insight. 2019 Dec 26. pii: 134221. doi:
10.1172/jci.insight.134221. [Epub ahead of print] PubMed PMID: 31877117.


6: Retnakaran R, Emery A. Comparative effects of lifestyle modification,
metformin and exenatide/glargine combination therapy on daily glycaemic
fluctuation in the setting of near-normoglycaemia. Diabetes Obes Metab. 2019 Dec
19. doi: 10.1111/dom.13943. [Epub ahead of print] PubMed PMID: 31858681.


7: Reed SD, Li Y, Dakin HA, Becker F, Leal J, Gustavson SM, Kartman B, Wittbrodt
E, Mentz RJ, Pagidipati NJ, Bethel MA, Gray AM, Holman RR, Hernandez AF; EXSCEL
Study Group. Within-Trial Evaluation of Medical Resources, Costs, and Quality of
Life Among Patients With Type 2 Diabetes Participating in the Exenatide Study of
Cardiovascular Event Lowering (EXSCEL). Diabetes Care. 2019 Dec 5. pii: dc190950.
doi: 10.2337/dc19-0950. [Epub ahead of print] PubMed PMID: 31806653.


8: Shekunova EV, Kashkin VA, Muzhikyan AА, Makarova MN, Balabanyan VY, Makarov
VG. Therapeutic efficacy of arginine-rich exenatide on diabetic neuropathy in
rats. Eur J Pharmacol. 2020 Jan 5;866:172835. doi: 10.1016/j.ejphar.2019.172835.
Epub 2019 Nov 30. PubMed PMID: 31794708.


9: Wang J, Jin X, An P, Yu S, Mu Y. The Effects of Exenatide Once Weekly (EXQW)
and Exenatide Twice a Day (EXBID) on Beta-Cell Function in Type 2 Diabetes: A
Systematic Review and Network Meta-Analysis. J Diabetes Res. 2019 Oct
28;2019:8083417. doi: 10.1155/2019/8083417. eCollection 2019. Review. PubMed
PMID: 31772945; PubMed Central PMCID: PMC6854923.


10: Park H, Ha DH, Ha ES, Kim JS, Kim MS, Hwang SJ. Effect of Stabilizers on
Encapsulation Efficiency and Release Behavior of Exenatide-Loaded PLGA
Microsphere Prepared by the W/O/W Solvent Evaporation Method. Pharmaceutics. 2019
Nov 24;11(12). pii: E627. doi: 10.3390/pharmaceutics11120627. PubMed PMID:
31771254.
PubChem Compound 16158469
Last Modified Nov 11 2021
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